N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S/c20-16-6-2-1-5-15(16)18-22-23-19(28-18)21-17(25)13-7-9-14(10-8-13)29(26,27)24-11-3-4-12-24/h1-2,5-10H,3-4,11-12H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBOQTUERRDMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 249.7 g/mol. The presence of the 2-chlorophenyl group and the oxadiazole moiety contributes to its biological efficacy. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The oxadiazole moiety enhances the lipophilicity of the molecule, facilitating better membrane penetration and higher antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research indicates that similar oxadiazole derivatives have shown cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) analysis reveals that modifications in the phenyl ring can significantly influence the anticancer activity, with electron-withdrawing groups enhancing potency .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related compounds reported minimum inhibitory concentration (MIC) values demonstrating potent activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 µg/mL for these pathogens, indicating promising antibacterial properties for derivatives similar to this compound .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 |
| Compound B | Escherichia coli | 12.5 |
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value lower than that of standard chemotherapeutics like doxorubicin for certain analogues .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(compound X) | A431 | <0.5 |
| N-(compound Y) | Jurkat | <0.5 |
Case Study 1: Antibacterial Efficacy
A recent investigation into the antibacterial properties of oxadiazole derivatives showed that modifications in substituents on the phenyl ring significantly impacted their efficacy against bacterial strains. The study highlighted that compounds with a chlorinated phenyl group exhibited enhanced activity compared to their non-chlorinated counterparts.
Case Study 2: Anticancer Screening
A series of pyrrolidine-containing benzamides were synthesized and evaluated for anticancer activity using MTT assays on multiple cancer cell lines. The results indicated that compounds bearing the oxadiazole ring demonstrated superior cytotoxicity compared to traditional chemotherapeutics, prompting further exploration into their mechanisms of action.
Comparison with Similar Compounds
Antifungal 1,3,4-Oxadiazole Derivatives
Compounds LMM5 and LMM11 () share structural similarities with the target compound but differ in substituents:
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
| Feature | Target Compound | LMM5 | LMM11 |
|---|---|---|---|
| 5-Substituent | 2-Chlorophenyl | 4-Methoxyphenylmethyl | Furan-2-yl |
| Sulfonyl Group | Pyrrolidin-1-ylsulfonyl | Benzyl(methyl)sulfamoyl | Cyclohexyl(ethyl)sulfamoyl |
| Antifungal Activity | Not reported | IC₅₀: 4.2 µM (C. albicans) | IC₅₀: 3.8 µM (C. albicans) |
| Cytotoxicity | Not reported | Low (Selective Index > 10) | Low (Selective Index > 15) |
Both LMM5 and LMM11 inhibit thioredoxin reductase (Trr1) in Candida albicans, suggesting that the target compound’s sulfonyl benzamide group may similarly enhance antifungal efficacy .
Enzyme-Targeted 1,3,4-Oxadiazoles
and describe compounds optimized for Ca²⁺/calmodulin inhibition :
- Compound 6 : N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide.
- Compound 21 : N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide.
| Feature | Target Compound | Compound 6 | Compound 21 |
|---|---|---|---|
| 5-Substituent | 2-Chlorophenyl | Tetrahydronaphthalen-2-yl | Dihydrobenzo[b][1,4]dioxin-6-yl |
| Benzamide Group | Pyrrolidin-1-ylsulfonyl | 3-Trifluoromethyl | 4-Bromo |
| Enzyme Inhibition | Not reported | IC₅₀: 0.9 µM (Ca²⁺/calmodulin) | IC₅₀: 1.2 µM (Ca²⁺/calmodulin) |
| Synthetic Yield | Not reported | 15% | 50% |
The trifluoromethyl and bromo groups in these analogs improve enzyme-binding affinity, whereas the target compound’s pyrrolidinylsulfonyl group may enhance solubility and bioavailability .
Antimicrobial and Cytotoxic Derivatives
highlights N-substituted sulfanyl acetamide derivatives :
- Compound 6f : 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanylacetamide with a p-methoxyphenyl substituent.
- Compound 6o : Same core with a p-bromophenyl group.
| Feature | Target Compound | Compound 6f | Compound 6o |
|---|---|---|---|
| Core Structure | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole |
| Key Substituent | Pyrrolidin-1-ylsulfonyl | p-Methoxyphenyl | p-Bromophenyl |
| Antimicrobial Activity | Not reported | MIC: 8 µg/mL (E. coli) | MIC: 12 µg/mL (E. coli) |
| Cytotoxicity | Not reported | Low (Hemolysis < 5%) | Moderate (Hemolysis: 18%) |
Structural Analogs with Heterocyclic Substituents
reports N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (8) , which replaces the 2-chlorophenyl group with a 5-chlorothiophene:
| Feature | Target Compound | Compound 8 |
|---|---|---|
| 5-Substituent | 2-Chlorophenyl | 5-Chlorothiophen-2-yl |
| Benzamide Group | Pyrrolidin-1-ylsulfonyl | Unsubstituted benzamide |
| Activity | Not reported | Not reported |
The chlorothiophene may improve π-π stacking in hydrophobic enzyme pockets, whereas the pyrrolidinylsulfonyl group in the target compound could offer better pharmacokinetics .
Q & A
Q. Critical conditions :
- Temperature control (0–90°C depending on the step) to avoid side reactions.
- Solvent choice (e.g., DMSO for sulfonylation, dichloromethane for acyl chloride formation) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Advanced: How can reaction yields be optimized for the final coupling step?
Yield optimization requires:
- Catalyst screening : Use coupling agents like EDCI/HOBt or PyBOP for amide bond formation, which improve efficiency compared to traditional acyl chlorides .
- Stoichiometric adjustments : A 1.2:1 molar ratio of sulfonyl chloride to benzamide intermediate reduces unreacted starting material .
- Temperature modulation : Maintaining 0–5°C during sulfonyl chloride addition minimizes degradation .
Q. Example data :
| Derivative | Yield (%) | Purity (HPLC) |
|---|---|---|
| Compound 6 | 15 | 95.5 |
| Compound 7 | 50 | 95.3 |
| Compound 8 | 12 | 97.9 |
| Adapted from , demonstrating yield variability based on substituents. |
Basic: What spectroscopic and computational methods validate the compound’s structure?
- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring (e.g., δ 8.5–9.0 ppm for aromatic protons) and sulfonamide groups (δ 3.0–3.5 ppm for pyrrolidine CH₂) .
- High-resolution MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 457.08) .
- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX-refined structures .
Advanced: How can researchers address contradictions in reported biological activity data?
- Reproducibility checks : Standardize assay conditions (e.g., fungal CYP51 inhibition assays at pH 7.4 with 1% DMSO) .
- Purity validation : Use HPLC-MS to rule out impurities >98% .
- Structural docking : Compare binding modes in enzyme active sites (e.g., CYP51) to explain potency variations. For example, VNI derivatives with oxadiazole moieties show stronger hydrogen bonding than triazoles .
Advanced: What computational strategies predict target interactions and metabolic stability?
- Molecular docking : Use AutoDock Vina with fungal CYP51 crystal structures (PDB: 5TZ1) to prioritize derivatives with optimal binding energy (< -9 kcal/mol) .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- ADMET prediction : Tools like SwissADME evaluate logP (aim for 2–4) and CYP450 metabolism to guide synthetic modifications .
Basic: What biological screening assays are relevant for this compound?
- Antifungal activity : Microbroth dilution assays against Candida albicans (MIC₅₀ < 1 µg/mL indicates potency) .
- Enzyme inhibition : Fluorometric assays for CYP51 activity (IC₅₀ < 100 nM suggests clinical potential) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to ensure selectivity (IC₅₀ > 10× MIC₅₀) .
Advanced: How can researchers resolve low solubility issues during in vitro testing?
- Co-solvent systems : Use 10% β-cyclodextrin in PBS to enhance aqueous solubility .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .
Basic: What are the key structural features influencing biological activity?
- Oxadiazole ring : Electron-withdrawing groups (e.g., 2-chlorophenyl) enhance CYP51 binding via π-π stacking .
- Sulfonamide moiety : Pyrrolidine sulfonyl groups improve solubility and hydrogen bonding with catalytic heme iron .
- Benzamide core : Substitutions at the 4-position modulate steric hindrance in enzyme active sites .
Advanced: How can synthetic byproducts be characterized and minimized?
- LC-MS/MS : Identify common byproducts (e.g., des-chloro derivatives or oxadiazole ring-opened products) .
- Reaction monitoring : Use in situ IR spectroscopy to detect intermediates and optimize reaction times .
- Alternative routes : Replace POCl₃ with polymer-supported reagents to reduce hydrolysis byproducts .
Advanced: What strategies improve metabolic stability for in vivo studies?
- Deuterium incorporation : Replace labile hydrogens (e.g., benzamide CH₃) with deuterium to slow CYP450 oxidation .
- Prodrug design : Mask sulfonamide as a tert-butyl carbamate, cleaved by esterases in target tissues .
- Structural rigidification : Introduce methyl groups at C-2 of pyrrolidine to reduce conformational flexibility and metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
